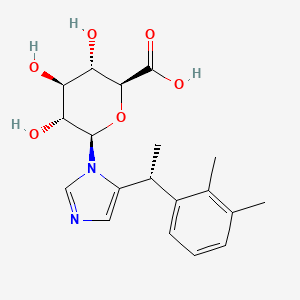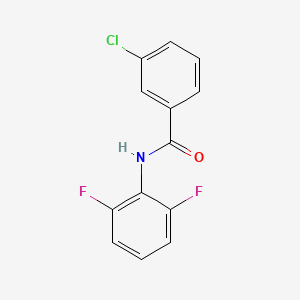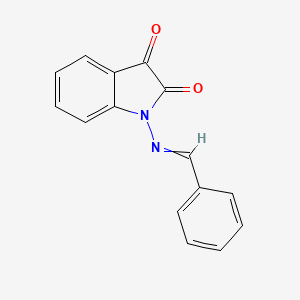
Benzylideneaminoisatin
Vue d'ensemble
Description
Benzylideneaminoisatin is a chemical compound that is used in various chemical reactions . It is often used in the Stollé-Becker synthesis, a chemical process for creating 3-phenyl-4-cinnolinecarboxylic acid .
Synthesis Analysis
The Stollé-Becker synthesis involves treating N-benzylideneaminoisatin with an aqueous base to yield 3-phenyl-4-cinnolinecarboxylic acid . This synthesis process is a key step in the creation of various chemical compounds .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various chemical bonds and interactions . The structure is influenced by the presence of the benzylidene group and the aminoisatin group .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, in the Stollé-Becker synthesis, it reacts with an aqueous base to produce 3-phenyl-4-cinnolinecarboxylic acid . The reaction is facilitated by the presence of the benzylidene group .Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Benzylideneaminoisatin derivatives have demonstrated significant antimicrobial and anticancer properties. The synthesis and evaluation of various derivatives, including benzylideneamino derivatives of homocamptothecin and benzohydrazides, have shown potent growth inhibitory effects on cancer cell lines. These compounds have exhibited activities like inhibition of DNA topoisomerases, which are crucial for cancer treatment (Guo et al., 2010); (Saini et al., 2014). Additionally, these compounds have displayed effective interactions with DNA and significant antiproliferative activity (Almeida et al., 2016).
Antitumor Agents
This compound derivatives are being explored as antitumor agents. Research has led to the development of this compound-based compounds that act as potent inhibitors of human DNA topoisomerase II, an enzyme critical in DNA replication and transcription. These agents have shown promise in causing cellular protein-linked DNA breakage, a mechanism beneficial in combating tumors (Zhou et al., 1991).
Hybrid Compounds for Enhanced Activity
Hybrid compounds involving this compound, such as spiro-acridines and thiazolidinone-phenylaminopyrimidine hybrids, have been synthesized to enhance their biological activity. These hybrids have shown significant antitcancer activities and have been found to be effective against various cancer cell lines, including chronic myeloid leukemia and prostate cancer. This highlights the potential of these compounds in the development of new anticancer therapies (Türe et al., 2020); (Kumar et al., 2014).
Novel Applications in Biomedical Research
This compound compounds have also found novel applications in biomedical research. They have been used in the development of new antimicrobial agents with a broad spectrum of activity against various bacterial strains. This includes applications in tackling penicillin-resistant staphylococci, demonstrating their potential in addressing antibiotic resistance challenges (Zani et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1-(benzylideneamino)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14-12-8-4-5-9-13(12)17(15(14)19)16-10-11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZBWPYYJMHVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20706633 | |
| Record name | 1-(Benzylideneamino)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10604-20-3 | |
| Record name | 1-(Benzylideneamino)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


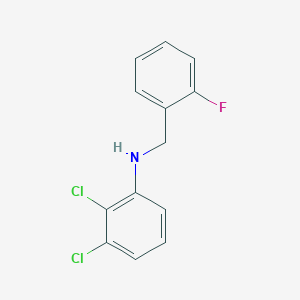




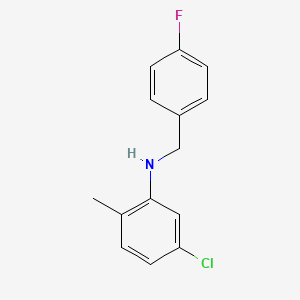


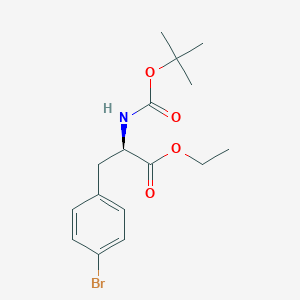
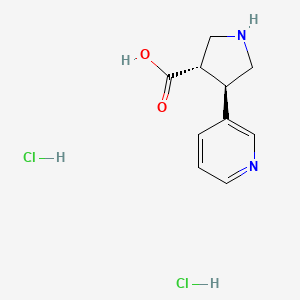
![N,N'-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole](/img/structure/B3341818.png)

